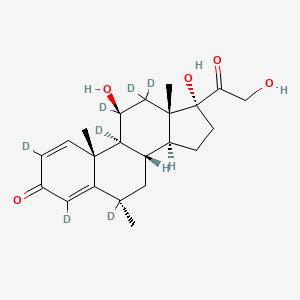
Methylprednisolone-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylprednisolone-d7 is a deuterated form of methylprednisolone, a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylprednisolone-d7 is synthesized by introducing deuterium atoms into the methylprednisolone molecule. The process typically involves the use of deuterated reagents and solvents. One common method is the esterification of methylprednisolone with deuterated succinic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methylprednisolone-d7 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes.
Applications De Recherche Scientifique
Methylprednisolone-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in studies of cellular processes and signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of corticosteroids.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Methylprednisolone-d7 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it regulates the expression of specific genes. The compound modulates various physiological processes, including inflammation, immune response, and metabolism .
Comparaison Avec Des Composés Similaires
Methylprednisolone-d7 is similar to other corticosteroids such as prednisolone, hydrocortisone, and dexamethasone. its deuterium labeling provides unique advantages in research applications. The deuterium atoms make it more stable and allow for precise tracking in metabolic studies. Similar compounds include:
- Prednisolone
- Hydrocortisone
- Dexamethasone
- Betamethasone .
This compound stands out due to its enhanced stability and utility in detailed pharmacokinetic and metabolic studies.
Propriétés
Formule moléculaire |
C22H30O5 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
(6S,8S,9S,10R,11S,13S,14S,17R)-2,4,6,9,11,12,12-heptadeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1/i4D,9D,10D2,12D,17D,19D |
Clé InChI |
VHRSUDSXCMQTMA-FBRUYIMGSA-N |
SMILES isomérique |
[2H]C1=C[C@]2(C(=C(C1=O)[2H])[C@@](C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)([2H])[2H])([2H])O)[2H])([2H])C)C |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















